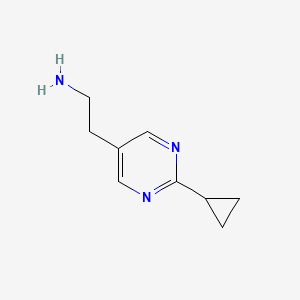

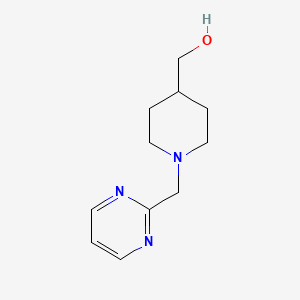

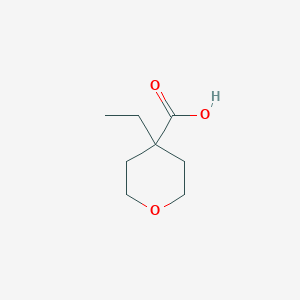

![molecular formula C11H16BrNO2 B1529337 1-[3-Bromo-4-(2-methoxyethoxy)-phenyl]-ethylamine CAS No. 1339613-48-7](/img/structure/B1529337.png)

1-[3-Bromo-4-(2-methoxyethoxy)-phenyl]-ethylamine

Overview

Description

1-Bromo-2-(2-methoxyethoxy)ethane is a clear colorless to pale yellow liquid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

1-Bromo-2-(2-methoxyethoxy)ethane can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo [3,4- c ]pyrrole (DPP) derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy . It can also be used in the synthesis of a squarine dye, which exhibits a selective fluorogenic response towards zinc cation .Molecular Structure Analysis

The molecular formula of 1-Bromo-2-(2-methoxyethoxy)ethane is C5H11BrO2 . Its molecular weight is 183.04 .Chemical Reactions Analysis

1-Bromo-2-(2-methoxyethoxy)ethane can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo [3,4- c ]pyrrole (DPP) derivatives . It can also be used in the synthesis of a squarine dye .Physical And Chemical Properties Analysis

1-Bromo-2-(2-methoxyethoxy)ethane has a refractive index of n20/D 1.480 (lit.) . Its boiling point is 116-117 °C (lit.) and its density is 1.448 g/mL at 25 °C (lit.) .Scientific Research Applications

Metabolism Studies

- Metabolic Pathways in Rats : Research has explored the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine, a structurally related compound, in rats. This includes identifying various metabolites formed through different metabolic pathways, providing insights into how similar compounds might be metabolized in biological systems (Kanamori et al., 2002).

Chemical Synthesis and Modification

- Enantioselective Enzymatic Acylation : A study demonstrates the enantioselective lipase-mediated acylation of 1-(3′-bromophenyl)ethylamine, a compound related to 1-[3-Bromo-4-(2-methoxyethoxy)-phenyl]-ethylamine. This process is crucial in producing enantiomerically pure compounds, which have significant implications in pharmaceutical synthesis (Gill et al., 2007).

Biochemical and Pharmaceutical Applications

Antidepressant Activity : Research into 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which share a structural similarity, has shown potential antidepressant activity. These compounds have been studied for their ability to inhibit neurotransmitter uptake and show promise in antidepressant drug development (Yardley et al., 1990).

Antibacterial and Modulatory Activity : A study evaluating the antibacterial and modulatory activity of related compounds shows potential in addressing bacterial resistance. This highlights the possibility of 1-[3-Bromo-4-(2-methoxyethoxy)-phenyl]-ethylamine and similar compounds being used in antibacterial applications (Figueredo et al., 2020).

Anti-Cancer and Anti-Fungal Studies : Research on phenyl ethylene derivatives, which are structurally related, includes studies on their anti-cancer and anti-fungal properties. This suggests potential therapeutic applications for similar compounds in treating various diseases (Phanikumar et al., 2021).

Synthesis of Functionalized Compounds : Studies on the high-yield synthesis of functionalized alkoxyamine initiators from related compounds demonstrate applications in polymer science and material engineering (Miura et al., 1999).

Future Directions

The future directions of 1-Bromo-2-(2-methoxyethoxy)ethane could involve its use in the synthesis of various compounds. For example, it can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo [3,4- c ]pyrrole (DPP) derivatives , which are stable and efficient pigments for two-photon excited fluorescence microscopy. It can also be used in the synthesis of a squarine dye , which exhibits a selective fluorogenic response towards zinc cation.

properties

IUPAC Name |

1-[3-bromo-4-(2-methoxyethoxy)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2/c1-8(13)9-3-4-11(10(12)7-9)15-6-5-14-2/h3-4,7-8H,5-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODURJRRKNRDHIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OCCOC)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

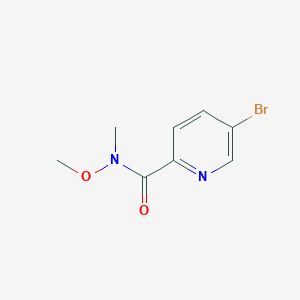

![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1529257.png)

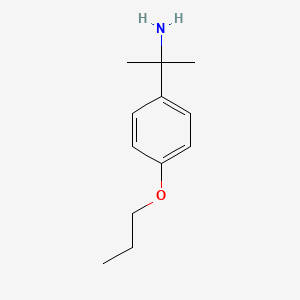

amine](/img/structure/B1529261.png)

![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine](/img/structure/B1529264.png)

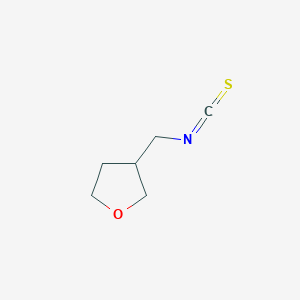

![1-{4-[(1,3-Thiazol-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1529275.png)